N~1~,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
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Overview
Description
N1,N4-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a tetrazine ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 4-methoxyaniline with 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the formation of the tetrazine ring and the subsequent attachment of the methoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N1,N4-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N4-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazine derivatives and methoxyphenyl-substituted molecules. Examples include:
- 1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-
- 1,4-Benzenediamine, N-(1-methylethyl)-N’-phenyl-
Uniqueness
N1,N4-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific combination of functional groups and its tetrazine ring structure.
Properties
CAS No. |
276691-45-3 |
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Molecular Formula |
C20H22N6O4 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-N,4-N-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-13-23-26(20(28)22-16-7-11-18(30-4)12-8-16)14(2)24-25(13)19(27)21-15-5-9-17(29-3)10-6-15/h5-12H,1-4H3,(H,21,27)(H,22,28) |
InChI Key |
HUDBYMVPAGNNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=NN1C(=O)NC2=CC=C(C=C2)OC)C)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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